Cas no 2138571-13-6 (3-[Ethyl(2-methylpropyl)amino]-4-propylcyclohexan-1-ol)

3-[Ethyl(2-methylpropyl)amino]-4-propylcyclohexan-1-ol is a substituted cyclohexanol derivative featuring a tertiary amine and hydroxyl functional group. Its unique structure, combining an ethyl(2-methylpropyl)amino moiety with a propyl-substituted cyclohexanol backbone, suggests potential utility as an intermediate in organic synthesis or pharmaceutical applications. The compound's stereochemistry and functional group arrangement may influence its reactivity, solubility, and binding properties, making it of interest for medicinal chemistry or catalyst design. The presence of both polar (hydroxyl, amine) and nonpolar (alkyl) groups could enhance its versatility in synthetic pathways. Further characterization of its physicochemical properties would be required to fully assess its applicability in specialized chemical processes.
3-[Ethyl(2-methylpropyl)amino]-4-propylcyclohexan-1-ol structure
2138571-13-6 structure
Product Name:3-[Ethyl(2-methylpropyl)amino]-4-propylcyclohexan-1-ol
CAS No:2138571-13-6
MF:C15H31NO
MW:241.412744760513
CID:5814475
PubChem ID:165497912
Update Time:2025-05-24

3-[Ethyl(2-methylpropyl)amino]-4-propylcyclohexan-1-ol Chemical and Physical Properties

Names and Identifiers

    • EN300-1160578
    • 3-[ethyl(2-methylpropyl)amino]-4-propylcyclohexan-1-ol
    • 2138571-13-6
    • 3-[Ethyl(2-methylpropyl)amino]-4-propylcyclohexan-1-ol
    • Inchi: 1S/C15H31NO/c1-5-7-13-8-9-14(17)10-15(13)16(6-2)11-12(3)4/h12-15,17H,5-11H2,1-4H3
    • InChI Key: VXBNWUPHXCTGGF-UHFFFAOYSA-N
    • SMILES: OC1CCC(CCC)C(C1)N(CC)CC(C)C

Computed Properties

  • Exact Mass: 241.240564612g/mol
  • Monoisotopic Mass: 241.240564612g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 23.5Ų

3-[Ethyl(2-methylpropyl)amino]-4-propylcyclohexan-1-ol Pricemore >>

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Additional information on 3-[Ethyl(2-methylpropyl)amino]-4-propylcyclohexan-1-ol

Comprehensive Overview of 3-[Ethyl(2-methylpropyl)amino]-4-propylcyclohexan-1-ol (CAS No. 2138571-13-6)

3-[Ethyl(2-methylpropyl)amino]-4-propylcyclohexan-1-ol (CAS No. 2138571-13-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties. This cyclohexanol derivative features an ethyl(2-methylpropyl)amino group at the 3-position and a propyl group at the 4-position, making it a versatile intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery and medicinal chemistry, as its scaffold resembles motifs found in neurologically active compounds.

The compound's CAS No. 2138571-13-6 is frequently searched in academic databases and chemical vendor platforms, reflecting its relevance in high-throughput screening and structure-activity relationship (SAR) studies. Recent trends indicate growing curiosity about its stereochemistry and solubility profiles, which are critical for optimizing bioavailability in pharmaceutical formulations. Discussions on platforms like ResearchGate and PubMed often highlight its potential as a chiral building block for asymmetric synthesis.

From a synthetic perspective, 3-[Ethyl(2-methylpropyl)amino]-4-propylcyclohexan-1-ol exemplifies modern challenges in green chemistry. Laboratories are exploring eco-friendly catalytic methods to produce it, aligning with the global push for sustainable manufacturing. Its amino-alcohol functionality also makes it a candidate for studying hydrogen bonding interactions—a hot topic in computational chemistry and molecular docking simulations.

Industry professionals frequently inquire about its stability under various pH conditions and compatibility with common reagents. These queries stem from its utility in multi-step syntheses, where robustness is paramount. Notably, the compound’s logP value and partition coefficients are subjects of ongoing research, particularly for applications in blood-brain barrier penetration studies—a key focus area in CNS drug development.

In analytical chemistry, advanced techniques like LC-MS and NMR spectroscopy are employed to characterize CAS No. 2138571-13-6. Recent publications emphasize the need for precise chromatographic separation methods due to its potential isomerism. This aligns with broader industry demands for high-purity intermediates in precision medicine.

Beyond pharmaceuticals, this compound’s surfactant-like properties have sparked interest in material science, particularly for designing self-assembling nanostructures. Its amphiphilic nature could contribute to innovations in drug delivery systems, a field experiencing exponential growth due to advancements in nanotechnology.

As regulatory landscapes evolve, documentation of 3-[Ethyl(2-methylpropyl)amino]-4-propylcyclohexan-1-ol’s toxicological profiles remains a priority. While current data classify it as non-hazardous under standard handling protocols, the scientific community continues to investigate its metabolic pathways—a reflection of the heightened focus on ADME (Absorption, Distribution, Metabolism, Excretion) properties in preclinical research.

The compound’s nomenclature itself—3-[Ethyl(2-methylpropyl)amino]-4-propylcyclohexan-1-ol—serves as a case study in IUPAC naming conventions, frequently cited in chemistry education resources. Digital platforms like ChemSpider and PubChem report increased traffic for this CAS number, underscoring its role as a reference standard in organic synthesis tutorials.

Future research directions may explore its catalytic applications or modifications to enhance stereoselectivity. With the rise of AI-assisted molecular design, computational predictions about its derivative libraries could accelerate discovery pipelines—an intersection of traditional chemistry and cutting-edge machine learning that dominates contemporary scientific discourse.

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